4-Hydroxy-5-methoxy-2-nitrobenzoic acid
Overview
Description
4-Hydroxy-5-methoxy-2-nitrobenzoic acid is a substituted 2-nitrobenzoic acid1. It has been reported to be one of the microbial degradation metabolites of cypermethrin, a synthetic pyrethroid pesticide1. It is also used in the preparation of 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A (PDE10A)2.
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-Methoxy-4-nitrobenzoic acid is synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide3.Molecular Structure Analysis
The molecular formula of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid is C8H7NO64. Its average mass is 213.144 Da and its monoisotopic mass is 213.027344 Da4.
Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydroxy-5-methoxy-2-nitrobenzoic acid are not readily available, it is known that 2-Hydroxy-4-nitrobenzoic acid is metabolized to 2,4-dihydroxybenzoic acid (2,4-DHBA) by a mono-oxygenase with the concomitant release of chloride and nitrite ions5.
Physical And Chemical Properties Analysis
The molecular formula of 4-Hydroxy-5-methoxy-2-nitrobenzoic acid is C8H7NO64. Its average mass is 213.144 Da and its monoisotopic mass is 213.027344 Da4.Scientific Research Applications
Plant Chlorosis Studies
A derivative of 4-hydroxy-5-methoxy-2-nitrobenzoic acid, ethyl-4-methoxy-3-nitrobenzoate, was studied for its ability to induce chlorosis in plants. This compound caused white and yellow areas to appear in young plant tissues, significantly affecting the iron content and reducing pigment quantities (Dimmock, 1967).
Organic Chemistry and Synthesis
Research on O-alkylation of phenolic derivatives related to 4-hydroxy-5-methoxy-2-nitrobenzoic acid revealed unexpected hydrolysis and transfer reactions, contributing to the understanding of organic synthesis mechanisms (Tran, Dickson, & Barker, 2013).
Coordination Chemistry
In coordination chemistry, derivatives of 4-hydroxy-5-methoxy-2-nitrobenzoic acid were used to study the solid-state architecture of Co(II), Ni(II), and Zn(II) complexes. These studies provide insights into the geometries and coordination modes in metal complexes (D'angelo et al., 2011).
Chemical Synthesis and Reactions
Investigations into the Perkin cyclization of derivatives related to 4-hydroxy-5-methoxy-2-nitrobenzoic acid have expanded the understanding of reaction mechanisms in chemical synthesis (Kowalewska & Kwiecień, 2008).
Safety And Hazards
Specific safety and hazard information for 4-Hydroxy-5-methoxy-2-nitrobenzoic acid is not readily available. However, it is always recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use6.
Future Directions
While specific future directions for 4-Hydroxy-5-methoxy-2-nitrobenzoic acid are not readily available, its use in the preparation of 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A (PDE10A)2 suggests potential applications in the development of new pharmaceuticals.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
4-hydroxy-5-methoxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-2-4(8(11)12)5(9(13)14)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPBNVDGGBJECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453468 | |
Record name | Benzoic acid, 4-hydroxy-5-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methoxy-2-nitrobenzoic acid | |
CAS RN |
140647-01-4 | |
Record name | Benzoic acid, 4-hydroxy-5-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.